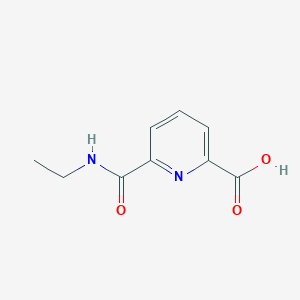

6-(Ethylcarbamoyl)pyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-8(12)6-4-3-5-7(11-6)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVVJVWAMUMXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethylcarbamoyl Pyridine 2 Carboxylic Acid and Its Analogues

Strategies for Pyridine (B92270) Ring Functionalization

Modifying the pyridine core is a fundamental aspect of synthesizing the target compound and its analogues. This involves the precise introduction of carboxyl and carbamoyl (B1232498) groups at specific positions on the ring.

Achieving regioselective carboxylation of pyridine rings is a significant synthetic challenge. Modern methods for the site-selective functionalization of pyridines are of considerable interest. chemistryviews.org One approach involves the C-4 selective carboxylation of pyridines using carbon dioxide (CO2) through a one-pot protocol. chemistryviews.org This process utilizes a C-H phosphination step, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO2. chemistryviews.org While this method targets the C-4 position, the underlying principles of activating specific C-H bonds are relevant to developing ortho-carboxylation strategies.

Another innovative technique is the electrochemical Birch carboxylation of pyridines. rsc.org This method employs CO2 as a green C1 building block and offers high selectivity for pyridine reduction, which could be adapted for functionalization. rsc.org For direct ortho-functionalization, strategies involving directed metalation are often employed. For instance, regioselective lithiation of a substituted pyridine, followed by quenching with an electrophile, can introduce functionality at a specific position. nih.gov Adapting such a method, where a directing group guides lithiation to the C-6 position followed by reaction with CO2, could be a viable route to introduce the carboxylic acid group.

Introducing an amide group directly onto the pyridine nucleus is another key synthetic strategy. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides represents a convergent method to generate 2-amidopyridines. nih.gov This approach involves the in-situ formation and functionalization of an amide, highlighting a modern modality for constructing such derivatives. nih.gov

A more traditional and industrial-scale approach involves the catalytic hydrolysis of a pyridine nitrile (cyanopyridine) compound. google.com A process for producing pyridine carboxylic acid amides can be achieved through the catalytic hydrolysis of the corresponding nitrile with water in the presence of a solid heterogeneous catalyst. google.com For the synthesis of 6-(ethylcarbamoyl)pyridine-2-carboxylic acid, this would entail starting with a 6-cyanopyridine derivative which is then hydrolyzed to the primary amide and subsequently N-alkylated, or by using a modified Ritter-type reaction.

Carboxylic Acid Derivatization Routes

Once the pyridine-2-carboxylic acid scaffold is established, further derivatization of the carboxyl group is a common strategy to produce esters and amides.

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. The Fischer esterification is a classic method that involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

For pyridine carboxylic acids specifically, patents describe cyclic processes for their esterification. One method involves reacting the pyridine carboxylic acid with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester, which acts as the catalyst. google.com The reaction is carried out at reflux temperatures, and the resulting ester is recovered by distillation. google.com Another patented process uses a lower alkyl sulfonic acid as a catalyst and an inert, water-immiscible organic solvent to remove water as an azeotrope, thereby driving the reaction to completion. google.com

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid, as a direct reaction is unfavorable. fishersci.it This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

A prevalent and effective strategy for activating a carboxylic acid is its conversion to a more reactive acyl chloride. fishersci.it This intermediate readily reacts with primary and secondary amines to yield the corresponding amides. fishersci.itlibretexts.org This transformation is often referred to as the Schotten-Baumann reaction. fishersci.it

The synthesis of the acyl chloride can be accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. fishersci.it This reaction is typically performed in an aprotic solvent. The subsequent amidation is then carried out by adding the amine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrogen chloride (HCl) byproduct. fishersci.itresearchgate.net

This method has been successfully applied to the synthesis of analogues of this compound. In one study, a series of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were prepared from the precursor 6-(methoxycarbonyl)pyridine-2-carboxylic acid. ukm.edu.my The carboxylic acid was first converted to its acyl chloride using thionyl chloride with a catalytic amount of DMF. ukm.edu.my The resulting acyl chloride was then reacted with various aminopyridines to furnish the desired amide products in moderate to good yields. ukm.edu.my Similarly, various N-alkylanilines have been coupled with picolinic acid (pyridine-2-carboxylic acid) by generating the acid chloride in situ with thionyl chloride. researchgate.net The synthesis of pyridine-2,6-dicarboxamides also proceeds through the initial conversion of pyridine-2,6-dicarboxylic acid to its diacyl chloride using oxalyl chloride, followed by reaction with the appropriate amine. mdpi.com

| Starting Amine | Product | Yield (%) |

|---|---|---|

| 2-amino-3-methylpyridine | 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88 |

| 2-amino-4-methylpyridine | 6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88 |

| 2-amino-5-methylpyridine | 6-(5-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88 |

| 2-amino-6-methylpyridine | 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 70-88 |

Amide Bond Formation via Carboxylic Acid Activation

Carbodiimide Coupling Reagents (e.g., HATU, EDCI)

The formation of the ethylamide group in this compound from its precursor, pyridine-2,6-dicarboxylic acid, is a critical synthetic step that relies on the activation of a carboxylic acid for amidation. Carbodiimide coupling reagents are widely employed for this purpose due to their efficiency in facilitating amide bond formation under mild conditions. uni-kiel.dechemistrysteps.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are exemplary in this class.

The general mechanism involves the activation of the carboxylic acid. With carbodiimides like EDCI, the carboxylate group attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (in this case, ethylamine). chemistrysteps.com However, this intermediate can sometimes rearrange to a stable N-acylurea, halting the reaction. To prevent this and minimize side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. uni-kiel.depeptide.com The HOBt reacts with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide. peptide.comnih.gov

HATU, a uronium/aminium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), operates on a similar principle but is often more effective. wikipedia.org It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the pyridine nitrogen atom in the HOAt moiety is believed to accelerate the coupling reaction through a neighboring group effect, leading to high yields and fast reaction rates. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine to neutralize the acid formed. wikipedia.org

The choice between EDCI and HATU often depends on the substrate's reactivity, particularly with electron-deficient amines where stronger coupling agents may be necessary. nih.gov

| Coupling Reagent | Typical Additive | Byproduct Characteristics | Key Advantages | Reference |

|---|---|---|---|---|

| EDCI (EDC) | HOBt | Water-soluble urea (B33335) | Easy purification via aqueous extraction, cost-effective. | chemistrysteps.compeptide.comgoogle.com |

| DCC | HOBt | Insoluble dicyclohexylurea | Byproduct precipitates, simplifying removal in solution-phase synthesis. | uni-kiel.dechemistrysteps.compeptide.com |

| HATU | None (contains HOAt moiety) | Water-soluble urea derivative | High coupling efficiency, fast reaction rates, reduced racemization. | peptide.comwikipedia.org |

| BOP | None | Carcinogenic HMPA | Effective, minimizes dehydration side reactions. | peptide.com |

Advanced Synthetic Transformations Involving this compound Core

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For pyridine derivatives, such procedures can streamline the construction and functionalization of the heterocyclic core.

A relevant advanced one-pot strategy involves a sequence of Directed ortho Metalation (DoM), boronation, and a subsequent Suzuki-Miyaura cross-coupling reaction. acs.org This method can be applied to pyridine carboxamides, which are structurally analogous to this compound. In this procedure, a directing metalation group (DMG), such as an amide, directs a strong base (like LDA) to deprotonate the adjacent position on the pyridine ring. The resulting lithiated species is then trapped with a boron source, like triisopropyl borate, to form a pyridyl boronic ester or acid in situ. Without isolating this intermediate, a palladium catalyst and an aryl halide are added to the same pot, initiating a Suzuki cross-coupling reaction to form a C-C bond and introduce a new substituent onto the pyridine ring. acs.org This protocol avoids the often-difficult isolation of pyridyl boronic acids, which can be unstable. acs.org

Another example is the one-pot palladium-catalyzed Suzuki cross-coupling reaction used to synthesize various novel pyridine derivatives from bromo-substituted pyridine precursors and arylboronic acids. nih.govresearchgate.net These reactions are typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base. nih.gov This approach allows for the direct synthesis of complex biaryl compounds from readily available starting materials in a single step. nih.govresearchgate.net

| Procedure | Key Reagents | Transformation Achieved | Advantages | Reference |

|---|---|---|---|---|

| DoM-Boronation-Suzuki Coupling | LDA, B(OiPr)3, Pd Catalyst, Aryl Halide | C-H activation and arylation of the pyridine ring. | Avoids isolation of unstable boronic acid intermediates. | acs.org |

| One-Pot Suzuki Coupling | Arylboronic Acid, Pd(PPh3)4, K3PO4 | Arylation of a halogenated pyridine precursor. | Direct synthesis of biaryl compounds in moderate to good yields. | nih.govresearchgate.net |

Diels-Alder Cycloaddition Strategies for Pyridine Ring Construction

The de novo construction of the pyridine ring is a fundamental aspect of synthesizing highly substituted derivatives. Among the most powerful methods for this purpose are [4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction. rsc.orgnih.gov This approach builds the six-membered ring in a convergent manner.

A prominent example is the Boger pyridine synthesis, which utilizes an inverse-electron demand Diels-Alder reaction. wikipedia.orgacsgcipr.org In this strategy, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, typically an enamine. The initial cycloaddition forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form a dihydropyridine. Subsequent aromatization, often involving the elimination of another small molecule, yields the final substituted pyridine ring. wikipedia.org This method is exceptionally useful for accessing pyridine substitution patterns that are difficult to obtain through other means. wikipedia.org

The scope of Diels-Alder strategies extends to various diene and dienophile components. For instance, 1-azadienes can react with alkynes or alkene equivalents to generate the pyridine core. rsc.org Similarly, vinylallenes have been shown to combine with sulfonyl cyanides in [4+2] cycloadditions to create pyridine products after rearrangement of the initial adduct. acs.org These cycloaddition strategies offer a versatile and atom-efficient pathway to the foundational pyridine scaffold, which can then be further elaborated to produce target molecules like this compound. acsgcipr.org

| Strategy | Reactant Types | Key Features | Reference |

|---|---|---|---|

| Boger Pyridine Synthesis | 1,2,4-Triazine (diene) + Enamine (dienophile) | Inverse-electron demand; extrusion of N2 drives aromatization. | wikipedia.orgacsgcipr.org |

| 1-Azadiene Cycloaddition | 1-Azadiene (diene) + Alkyne/Alkene (dienophile) | Allows incorporation of nitrogen from the diene component. | rsc.org |

| Vinylallene Cycloaddition | Vinylallene (diene) + Sulfonyl Cyanide (dienophile) | Generates highly substituted pyridines after rearrangement. | acs.org |

Suzuki Cross-Coupling Reactions for Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a robust method for forming carbon-carbon bonds. nih.gov It is particularly valuable for the synthesis of substituted pyridines, enabling the introduction of a wide array of aryl or heteroaryl groups onto the pyridine core. rsc.orgcdnsciencepub.com This reaction typically involves the palladium-catalyzed coupling of a pyridine halide (or triflate) with an organoboron compound, such as a boronic acid or boronic ester. nih.govrsc.org

The versatility of the Suzuki coupling is a major advantage, as it tolerates a broad range of functional groups on both coupling partners, leading to good reaction yields. nih.gov For the synthesis of analogues of this compound, a precursor bearing a halogen (e.g., bromine or chlorine) at a desired position on the pyridine ring would be reacted with a variety of arylboronic acids. The reaction is conducted in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. cdnsciencepub.com

This methodology has been successfully applied to synthesize a wide range of substituted pyridines and azabiaryls. acs.orgrsc.org For example, N,N-diethyl-isonicotinamide has been coupled with various aryl bromides in a one-pot DoM-boronation-Suzuki sequence. acs.org Similarly, 4'-bromoterpyridine has been cross-coupled with different aryl boronic acids to generate biaryl-substituted terpyridines. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields for specific substrates, including those with electron-donating or electron-withdrawing groups. acs.orgcdnsciencepub.com

| Pyridine Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Halogenated Pyridine Carboxamide | Arylboronic Acid | Pd Catalyst / Base (e.g., K3PO4) | Aryl-substituted Pyridine Carboxamide | acs.orgnih.gov |

| 4'-Bromoterpyridine | Aryl Boronic Acid | Pd Catalyst | 4'-Aryl-substituted Terpyridine | rsc.org |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | 2-Arylpyridines | cdnsciencepub.com |

It is not possible to generate an article on the structural and spectroscopic characterization of "this compound" that meets the required standards of scientific accuracy and detail based on currently available public data.

Extensive searches for experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the specific compound "this compound" did not yield the necessary detailed research findings. The available scientific literature and chemical databases contain information on structurally related compounds, such as methyl ester derivatives or analogues with different amide substituents. However, this information is not directly applicable to the target molecule.

Key structural differences, such as the presence of a methyl ester instead of a carboxylic acid or different functional groups attached to the carbamoyl nitrogen, would lead to significant variations in spectroscopic signatures. For instance:

NMR Spectroscopy: The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra would differ. Most notably, the characteristic acidic proton signal of the carboxylic acid group would be absent in ester derivatives.

FTIR Spectroscopy: The vibrational frequencies for key functional groups, particularly the carbonyl (C=O) and hydroxyl (O-H) stretches, would be distinct for the carboxylic acid compared to an ester.

UV-Vis Spectroscopy: While the core chromophore might be similar, substitutions can influence the electronic transitions and thus the absorption maxima.

Given the strict requirement to focus solely on "this compound" and to provide accurate, specific data, presenting information from related but distinct molecules would be scientifically inaccurate and misleading. Therefore, without access to dedicated studies on this exact compound, the generation of a thorough and factual article as outlined is not feasible at this time.

Structural Elucidation and Spectroscopic Characterization of 6 Ethylcarbamoyl Pyridine 2 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid is C₉H₁₀N₂O₃, corresponding to a monoisotopic mass of 194.0691 g/mol .

In mass spectrometry, the molecule is expected to undergo fragmentation at its weakest bonds upon ionization. For this compound, the fragmentation is primarily dictated by the presence of the carboxylic acid and ethylamide functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The amide group can undergo α-cleavage adjacent to the carbonyl group.

The expected fragmentation pattern would likely involve:

Loss of the ethyl group: Cleavage of the N-ethyl bond could lead to a fragment corresponding to the loss of C₂H₅ (M-29).

Loss of the ethylamino group: Cleavage of the amide C-N bond could result in the loss of •NHEt (M-44).

Formation of an acylium ion: A characteristic fragmentation for carboxylic acid derivatives involves the cleavage of the C-C bond between the pyridine (B92270) ring and the carbonyl group, or the C-N bond of the amide, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

McLafferty rearrangement: For larger acids, a distinctive peak resulting from a McLafferty rearrangement can often be observed. youtube.com

An interactive table of potential major fragments is provided below.

| m/z (mass/charge ratio) | Proposed Fragment | Formula of Lost Neutral Fragment |

| 177 | [M-OH]⁺ | OH |

| 165 | [M-C₂H₅]⁺ | C₂H₅ |

| 149 | [M-COOH]⁺ | COOH |

| 121 | [M-CONHEt]⁺ | CONHEt |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity. ukm.edu.my For this compound (C₉H₁₀N₂O₃), the theoretical elemental composition is calculated as follows. mdpi.com

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 55.66 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.71 |

| Total | 194.19 | 100.00 |

Experimental values obtained from a CHNS analyzer for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages, thereby confirming the empirical formula of the synthesized compound. mdpi.com

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, revealing the molecule's conformation and its interactions with neighboring molecules. researchgate.net

While specific crystallographic data for this compound is not available, analysis of closely related pyridine-2,6-dicarboxamide derivatives provides significant insight into the expected structural features. mdpi.com For instance, such compounds commonly crystallize in monoclinic space groups like P2₁/n or P2₁/c. mdpi.com The table below presents representative crystallographic data for an analogous pyridine dicarboxamide compound to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.256 |

| b (Å) | 13.097 |

| c (Å) | 23.384 |

| α (°) | 90 |

| β (°) | 94.68 |

| γ (°) | 90 |

| Volume (ų) | 2518.9 |

| Z (molecules/unit cell) | 4 |

Data presented is for a representative related structure for illustrative purposes. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net In the solid state of this compound, molecules are expected to be organized through a combination of hydrogen bonds, π-π stacking interactions between pyridine rings, and weaker van der Waals forces. mdpi.com These interactions work in concert to form a stable, three-dimensional supramolecular architecture. The packing can result in various motifs, such as layered structures or crosswise stacks, which influences the physical properties of the crystal. mdpi.com

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions responsible for the supramolecular assembly in this class of compounds. mdpi.com The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and an amide group (donor and acceptor) allows for the formation of extensive and robust hydrogen bonding networks. libretexts.org

Key hydrogen bonds expected to be observed include:

Carboxylic Acid Dimer: A classic R₂²(8) ring motif formed by two O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

Amide-Carboxylate Interaction: An N-H···O hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen of the carboxylic acid group of another. mdpi.com

Pyridine-Carboxylic Acid Interaction: An O-H···N hydrogen bond between the carboxylic acid O-H and the pyridine nitrogen atom. rsc.org

| Donor (D) - H ··· Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| O-H ··· O | 2.5 - 2.8 | 160 - 180 |

| N-H ··· O | 2.8 - 3.1 | 150 - 170 |

| O-H ··· N | 2.6 - 2.9 | 160 - 180 |

Data presented is based on typical values for related structures. researchgate.netmdpi.com

Hirshfeld Surface Analysis of Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights intermolecular contacts shorter than the sum of van der Waals radii as red spots, indicating regions of significant interaction, such as hydrogen bonds. nih.gov

Two-dimensional fingerprint plots are generated from the Hirshfeld surface to provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots show the percentage contribution of each type of contact to the total Hirshfeld surface area. For molecules like this compound, the dominant interactions are typically O···H/H···O contacts, reflecting the extensive hydrogen bonding. nih.gov Other significant contacts include H···H, C···H/H···C, and C···O/O···C interactions.

The table below shows a typical distribution of intermolecular contacts for a related pyridine dicarboxamide derivative, as determined by Hirshfeld surface analysis.

| Contact Type | Percentage Contribution (%) |

| O···H / H···O | 40 - 50 |

| H···H | 25 - 35 |

| C···H / H···C | 10 - 15 |

| C···C | 3 - 6 |

| N···H / H···N | 2 - 5 |

Data presented is for a representative related structure for illustrative purposes. nih.govnih.gov This analysis provides a detailed picture of the hierarchy and relative importance of the various forces holding the crystal lattice together.

Reactivity and Chemical Transformations of 6 Ethylcarbamoyl Pyridine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for a range of chemical transformations, including nucleophilic acyl substitution and acid-base reactions.

The conversion of the carboxylic acid group into esters and other amides is a fundamental transformation. These reactions typically proceed via activation of the carboxylic acid to enhance its electrophilicity.

Esterification: Esterification of pyridine carboxylic acids can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis and reflux conditions. To drive the equilibrium towards the ester product, water is typically removed as it is formed, often by azeotropic distillation with a solvent like benzene. For instance, a patented process for preparing esters of various pyridine carboxylic acids involves reacting the acid with an alkanol in the presence of a lower alkyl sulfonic acid catalyst. youtube.com

Amidation: The formation of new amide bonds from the carboxylic acid moiety generally requires an initial activation step, as direct reaction with an amine is unfavorable. A widely used method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) cam.ac.uk. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This acyl chloride method has been successfully used to prepare a series of monoamide isomers from the related compound 6-(methoxycarbonyl)pyridine-2-carboxylic acid viu.ca.

Table 1: Representative Conditions for Esterification and Amidation of Pyridine Carboxylic Acids

| Reaction | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alkanol (4-5 C), benzene, lower alkyl sulfonic acid catalyst, reflux | Alkyl ester | youtube.com |

The 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid molecule possesses both an acidic site (the carboxylic acid proton) and a basic site (the lone pair of electrons on the pyridine nitrogen atom). The relative acidity and basicity, often expressed by pKa values, govern proton transfer events.

The carboxylic acid group is acidic, readily donating its proton. The pyridine nitrogen is basic and can accept a proton. In solution or in the solid state, an intramolecular or intermolecular proton transfer can occur from the carboxylic acid to the pyridine nitrogen, forming a zwitterion. The likelihood of this proton transfer is often predicted using the ΔpKa rule (ΔpKa = pKa(protonated base) - pKa(acid)). A significant positive ΔpKa value generally favors proton transfer to form a salt acs.org. Studies on co-crystals of various carboxylic acids and pyridines have demonstrated that calculated pKa values are effective predictors of whether a molecular salt (via proton transfer) or a co-crystal (neutral hydrogen-bonded complex) will form acs.orgyoutube.com. The formation of these hydrogen-bonded assemblies can be influenced by factors such as solvent polarity and the potential for higher-order molecular aggregation chemistrysteps.com.

Reactions of the Amide Moiety

The N-ethylamide group at the 6-position is generally stable but can undergo specific chemical transformations under appropriate conditions, most notably hydrolysis and reduction.

Hydrolysis: The hydrolysis of the amide bond to yield the corresponding carboxylic acid (pyridine-2,6-dicarboxylic acid) and ethylamine is possible under harsh reaction conditions. Due to the resonance stabilization of the amide bond, this transformation typically requires strong acid (e.g., H₃O⁺) or strong base (e.g., NaOH) and prolonged heating acs.orgchim.it.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of ethylamine as the protonated ethylammonium ion, which is not nucleophilic, rendering the reaction essentially irreversible cam.ac.ukchim.it.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide carbonyl carbon. This is followed by the elimination of the ethylamide anion, which is a very poor leaving group. The reaction is driven forward by a subsequent irreversible acid-base reaction where the strongly basic ethylamide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and neutral ethylamine chim.itacs.org. This method has been used to remove picolinamide-based directing groups in organic synthesis google.com.

Reduction: The amide functional group can be reduced to an amine. This transformation is effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Unlike ketones or esters, which are reduced to alcohols, amides are reduced to amines, with the carbonyl group (C=O) being converted to a methylene group (-CH₂-). The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of an oxygen-metal complex to form a reactive iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine product, 6-(ethylaminomethyl)pyridine-2-carboxylic acid. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce amides.

Coordination Chemistry with Metal Ions

Pyridine carboxylates are highly versatile ligands in coordination chemistry due to the presence of multiple donor atoms that can bind to metal ions, leading to the formation of stable chelate complexes and extended polymeric structures.

The this compound molecule is an excellent candidate for a chelating ligand. The pyridine nitrogen atom and the carboxylate oxygen atom are positioned to act as a bidentate N,O-donor. Upon deprotonation of the carboxylic acid, these two donor atoms can coordinate to a single metal center to form a highly stable five-membered chelate ring. This chelating behavior is a well-established coordination mode for pyridine-2-carboxylic acid (picolinic acid) and its derivatives. The formation of five- or six-membered chelate rings is entropically favored and results in thermodynamically stable metal complexes. While the primary coordination is expected through the pyridine-N and carboxylate-O, the amide oxygen could potentially participate in further coordination, allowing the ligand to act in a tridentate fashion under certain steric and electronic conditions.

Table 2: Common Coordination Modes of Pyridine Carboxylate Ligands

| Ligand Type | Donor Atoms | Chelate Ring Size | Typical Metal Ions |

|---|---|---|---|

| Pyridine-2-carboxylate | Pyridine-N, Carboxylate-O | 5-membered | Transition metals (Cu²⁺, Ni²⁺, Mn²⁺), Lanthanides |

| Pyridine-2,6-dicarboxylate | Pyridine-N, 2x Carboxylate-O | Two 5-membered | Transition metals, Lanthanides, Alkaline earth metals |

| Phenolate-pyridyl-carboxylate | Phenolate-O, Pyridine-N, Carboxylate-O | 6- and 5-membered | Transition metals (Fe³⁺, Cu²⁺), Lanthanides (Tb³⁺) |

The bifunctional nature of this compound, combining a robust chelating site with the potential for hydrogen bonding via the amide group, makes it a promising building block, or "linker," for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).

In Situ Degradation and Reactivity in Catalytic Systems

The inherent reactivity of the dual functional groups in this compound—the pyridine-2-carboxamide (picolinamide) moiety and the carboxylic acid group—governs its behavior and potential degradation pathways within catalytic systems. While specific studies on the in situ degradation of this exact molecule are not extensively documented, its reactivity can be inferred from research on related pyridine carboxamides and carboxylic acids, which are widely employed in catalysis.

The picolinamide functional group is recognized for its coordinating properties and its role as a directing group in transition metal-catalyzed reactions, particularly C-H bond functionalization. In such systems, the nitrogen atom of the pyridine ring and the amide's oxygen or nitrogen atom can chelate to a metal center, facilitating catalytic transformations at specific sites on a substrate. For instance, picolinamide has been effectively used as a traceless directing group in cobalt-catalyzed oxidative annulation reactions to synthesize isoquinolines. researchgate.netacs.org This directing ability underscores the reactivity of the picolinamide unit, which actively participates in the catalytic cycle.

However, the stability of such directing groups is not absolute. Under certain catalytic conditions, particularly at elevated temperatures or in the presence of strong oxidants or reductants, the picolinamide moiety can undergo degradation. One identified degradation pathway for related iridium picolinamide catalysts involves the reductive deoxygenation of the amide's carbonyl (C=O) group, leading to the formation of the corresponding amino species. nih.gov This suggests that under reductive catalytic conditions, this compound could potentially degrade into aminomethylpyridine derivatives.

Furthermore, the pyridine-2-carboxylic acid structure itself can be susceptible to degradation in the presence of certain metal salts and reaction conditions. For example, studies on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts have shown that the ligand can break down, indicating the lability of the pyridine-carboxylate bond under specific coordination environments. acs.org

The potential for both coordination to metal centers and acid-base reactivity makes the behavior of this compound in a catalytic system highly dependent on the specific reaction conditions, including the choice of metal catalyst, solvents, temperature, and the presence of other reagents.

Table 1: Potential Reactivity and Degradation Pathways of this compound in Catalytic Systems

| Functional Group | Role in Catalysis | Potential In Situ Degradation/Reactivity |

| Picolinamide | Directing group in C-H functionalization researchgate.netchim.itnih.gov | - Coordination to metal catalyst. - Reductive deoxygenation of the carbonyl group. nih.gov - Hydrolysis of the amide bond under harsh acidic or basic conditions. |

| Pyridine-2-carboxylic acid | Ligand, proton source, or catalyst rsc.orgrsc.orgnih.gov | - Decarboxylation at high temperatures. - Cleavage of the pyridine-carboxylate bond in the presence of certain metal salts. acs.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the molecular system of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid, yielding detailed information about its fundamental properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. scholarsresearchlibrary.comdntb.gov.uamaterialsciencejournal.org DFT calculations can determine optimized molecular parameters such as bond lengths and bond angles. scholarsresearchlibrary.com For pyridine (B92270) derivatives, the C-N-C bond angle within the pyridine ring is a key indicator of whether the ring is neutral or ionized; an angle around 117-118° typically suggests a neutral pyridine. mdpi.com

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These are representative values based on studies of similar compounds and are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Carboxylic Acid) | ~1.22 Å |

| Bond Length | C-O (Carboxylic Acid) | ~1.35 Å |

| Bond Length | C=O (Amide) | ~1.24 Å |

| Bond Length | C-N (Amide) | ~1.34 Å |

| Bond Length | C-C (Ring-Carboxyl) | ~1.51 Å |

| Bond Length | C-C (Ring-Amide) | ~1.52 Å |

| Bond Angle | C-N-C (Pyridine Ring) | ~118° |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | ~0° or ~180° (planar) |

| Dihedral Angle | C(ring)-C(ring)-C(amide)=O | Variable (indicating potential rotation) |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, DFT calculations can predict the energies of these orbitals. dntb.gov.ua The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. dntb.gov.ua The HOMO is often localized on electron-rich parts of the molecule, while the LUMO is typically found on electron-deficient regions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The values are hypothetical and serve to illustrate the concept based on similar molecules.

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy (EHOMO) | -6.8 eV | Electron-donating ability; relates to ionization potential |

| LUMO Energy (ELUMO) | -1.9 eV | Electron-accepting ability; relates to electron affinity |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates high kinetic stability and low chemical reactivity |

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness (S = 1/η). Soft molecules are more polarizable and reactive. scholarsresearchlibrary.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These quantum-chemical descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding the electronic behavior of this compound. researchgate.net

Table 3: Predicted Global Reactivity Descriptors for this compound Note: Values are calculated from the hypothetical HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 |

| Global Softness (S) | 1 / η | 0.41 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.86 |

The biological and chemical activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotations can occur around the C-C bonds connecting the pyridine ring to the carboxyl and ethylcarbamoyl groups, as well as the C-N bond of the amide.

Studies on structurally similar pyridine-2,6-dicarboxamides have shown that deviations from planarity in the carboxamide groups lead to different conformations, which can be classified as planar, semi-skew, or skew based on dihedral angles. mdpi.com A computational conformational analysis of this compound would involve mapping its potential energy surface by systematically rotating key bonds. This process identifies the most stable low-energy conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule.

Spectroscopic Property Prediction

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of a molecule. scholarsresearchlibrary.com The calculation determines the vibrational frequencies and intensities of the normal modes of vibration. echemi.com These predicted frequencies can then be assigned to specific motions of the atoms, such as stretching, bending, or twisting. echemi.com

For this compound, the computed IR spectrum would show characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ range. libretexts.orgresearchgate.net

A strong C=O stretching vibration from the carboxylic acid carbonyl, expected around 1710-1760 cm⁻¹. libretexts.org

Another C=O stretching vibration from the amide group (Amide I band).

An N-H stretching vibration from the amide group.

C-N stretching and N-H bending vibrations (Amide II band).

Vibrations associated with the pyridine ring (C-C, C-N stretching). researchgate.net

Comparing the computed spectrum with experimental FTIR data allows for a detailed and accurate assignment of the observed absorption bands. scholarsresearchlibrary.com

Table 4: Predicted Major Vibrational Frequencies for this compound Note: Wavenumber ranges are based on typical values for the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| N-H Stretch | Amide | 3100-3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850-3000 |

| C=O Stretch | Carboxylic Acid | 1710-1760 |

| C=O Stretch (Amide I) | Amide | 1650-1680 |

| N-H Bend (Amide II) | Amide | 1510-1570 |

| C-N Stretch | Pyridine Ring | 1400-1600 |

| C-O Stretch | Carboxylic Acid | 1210-1320 |

Computational UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound can be predicted using quantum chemical calculations, most commonly through Time-Dependent Density Functional Theory (TD-DFT). bohrium.com While specific computational spectra for this exact molecule are not extensively published, analysis of its parent scaffold, picolinic acid, and related derivatives provides a strong basis for understanding its expected spectral characteristics.

Computational studies on picolinic acid derivatives show that their electronic absorption spectra in the UV-Vis range are dominated by π → π* and n → π* transitions. researchgate.net These transitions originate from the promotion of electrons from bonding (π) and non-bonding (n) orbitals, located on the pyridine ring and carbonyl groups, to anti-bonding (π*) orbitals. The calculated maximum absorption wavelengths (λ_max_) are influenced by factors such as substitution on the pyridine ring and the solvent environment. researchgate.netdntb.gov.ua The presence of the ethylcarbamoyl group is expected to modulate the energies of these transitions compared to unsubstituted picolinic acid.

Theoretical fluorescence spectra are calculated by modeling the electronic transition from the first excited state back to the ground state. The predicted emission wavelengths are similarly sensitive to molecular structure and solvent polarity.

Molecular Modeling and Docking Studies

Molecular docking is a computational method used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. researchgate.net Such studies are crucial for drug discovery and understanding biological activity. Derivatives of pyridine carboxylic acids are known to be versatile scaffolds for designing enzyme inhibitors. nih.gov

Docking studies on related pyridine carboxamide and carboxylic acid derivatives reveal common interaction patterns that are likely applicable to this compound:

Hydrogen Bonding: The carboxylic acid group is a key interaction site, capable of acting as a hydrogen bond donor and acceptor. It can also coordinate with metal ions, such as Zn²⁺, often found in the active sites of metalloenzymes. nih.gov The amide moiety provides additional hydrogen bond donor (N-H) and acceptor (C=O) sites.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The ethyl group attached to the amide nitrogen can form favorable hydrophobic interactions with nonpolar residues within the active site.

For instance, molecular docking of similar pyridine carboxamide derivatives against the enzyme urease has demonstrated the importance of the carboxamide moiety in orienting the molecule within the active site to interact with key nickel ions and amino acid residues. mdpi.com Similarly, picolinic acid itself has been shown in computational studies to bind within hydrophobic pockets of viral proteins. mdpi.com

Solvent Effects and Molecular Aggregation Phenomena in Solution

The chemical behavior of this compound in a liquid phase is heavily influenced by its interactions with solvent molecules. Computational models can simulate these effects to predict changes in conformation and properties. researchgate.net

Theoretical studies on picolinic acid, the core structure of the target molecule, show it can exist in multiple conformations. The most stable conformer is typically one where a strong intramolecular hydrogen bond forms between the carboxylic proton and the pyridine nitrogen atom (O−H···N). niscpr.res.inresearchgate.net When dissolved, especially in polar protic solvents like water, this internal hydrogen bond can be disrupted as the molecule forms new, intermolecular hydrogen bonds with the solvent molecules. niscpr.res.in Computational approaches can model this using both implicit solvent models, which represent the solvent as a continuous medium, and explicit models, where individual solvent molecules are included in the calculation to capture specific interactions. rsc.org

The same functional groups responsible for strong solvent interactions—the carboxylic acid and the amide—also predispose the molecule to self-association, or molecular aggregation, in solution. It is computationally predictable that two molecules of this compound could form a stable dimer through intermolecular hydrogen bonds, particularly in solvents of low to moderate polarity. This dimerization can significantly affect the compound's solubility and spectroscopic properties. mdpi.com

Enzyme Inhibition and Molecular Recognition Mechanisms

Role of Pyridine (B92270) Carboxylic Acid Scaffolds as Enzyme Inhibitors

The pyridine carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov Its prevalence is due to a combination of favorable properties: the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group provides a key site for hydrogen bonding and potential coordination with metal ions within enzyme active sites. nih.gov This structural versatility allows for the fine-tuning of activity and selectivity. nih.gov Pyridine carboxylic acid derivatives have been shown to inhibit a wide array of enzymes, including histone demethylases, kinases, and proteases, making them a focal point for drug discovery efforts. nih.gov

Compounds based on the pyridine carboxylic acid scaffold often function through mechanism-based inhibition, where the molecule interacts directly with the enzyme's active site. The carboxylic acid moiety is particularly important, as it can mimic the substrate of an enzyme or chelate essential metal ions required for catalysis. For instance, in metalloenzymes, the carboxylate can coordinate with zinc ions in the active site, disrupting the catalytic cycle. nih.gov This targeted interaction prevents the enzyme from processing its natural substrate, effectively blocking its biological function. The planarity of the pyridine ring also allows for favorable stacking interactions with aromatic residues in the enzyme's binding pocket.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the pyridine carboxylic acid scaffold, SAR studies have been crucial in optimizing enzyme inhibitors. By systematically modifying the substituents on the pyridine ring, researchers can map out the chemical features that enhance potency and selectivity. nih.gov

The nature and position of substituents on the pyridine ring dramatically influence the inhibitory profile of the compound. The core structure, often a pyridine-2,6-dicarboxamide, can be modified to achieve desired effects. For example, adding different amine groups to the carboxamide positions can lead to significant variations in inhibitory concentration (IC₅₀) values against different enzymes.

Studies on pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms and cholinesterases (ChE). The inhibitory power of these compounds is often comparable to or even better than established inhibitors. researchgate.net The variation in substituents on the aminobenzenesulfonamide moiety allows for tuning the selectivity between different enzyme targets. researchgate.net Similarly, in another series of inhibitors, the introduction of different basic substituents like pyrrolidine (B122466) and piperidine (B6355638) strongly influenced tuberculostatic activity. mdpi.comnih.gov

Below is a table illustrating the impact of different substituents on the inhibitory activity of a series of pyridine-2,6-dicarboxamide-based sulfonamides against various enzymes.

| Compound ID | R-Group on Aminobenzenesulfonamide | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) |

| 3a | 4-amino | 12.8 | 17.8 | 101.2 | 82.2 |

| 3b | 3-amino | 21.4 | 25.1 | 98.4 | 91.5 |

| 3c | 2-amino | 37.6 | 46.7 | 197.5 | 172.7 |

| AAZ | - | 32.1 | 51.0 | - | - |

| RVS | - | - | - | 60.2 | 14.0 |

Data sourced from a study on pyridine-2,6-dicarboxamide derivatives. researchgate.net AAZ (Acetazolamide) and RVS (Rivastigmine) are standard inhibitors for comparison.

The insights gained from SAR studies enable the rational design of new analogues with improved therapeutic properties. nih.gov By identifying the pharmacophores—the essential molecular features for biological activity—and understanding the steric and electronic requirements of the enzyme's binding site, chemists can design molecules with a higher affinity and greater selectivity. For example, if SAR data reveals that a bulky hydrophobic group at a specific position enhances potency, new analogues incorporating larger alkyl or aryl groups can be synthesized. mdpi.comnih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug development and has been successfully applied to create highly potent inhibitors from the pyridine carboxylic acid scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Targets

Molecular Recognition Principles in Biological Systems

Molecular recognition describes the specific interaction between two or more molecules through noncovalent interactions. For a drug molecule like 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid to be effective, it must recognize and bind to its biological target with high specificity. This process is governed by a variety of interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions.

The binding of a pyridine carboxylic acid derivative to an enzyme active site is heavily reliant on a network of hydrogen bonds. The pyridine nitrogen atom and the oxygen atoms of the carboxylate and amide groups are prime hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor. Crystal structure analysis of related compounds co-crystallized with their target enzymes often reveals these key interactions. mdpi.com

For instance, the carboxylate group can form strong, charge-assisted hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in the active site. Simultaneously, the pyridine nitrogen can accept a hydrogen bond from a donor residue such as a serine or threonine. The amide group at the 6-position provides an additional point of interaction, both donating and accepting hydrogen bonds, which helps to anchor the inhibitor firmly and in a specific orientation within the binding pocket. researchgate.netnih.gov These multiple points of contact are crucial for both the affinity and selectivity of the inhibitor.

Chelation with Metal Ions in Metalloenzymes

The molecular architecture of this compound positions it as a highly effective chelating agent for metal ions, a characteristic that is central to its mechanism of action as a metalloenzyme inhibitor. This capacity for chelation is primarily attributable to the pyridine-2-carboxylate scaffold, which features a nitrogen atom on the pyridine ring and an oxygen atom from the deprotonated carboxylic acid. These two atoms are ideally situated to form a stable, five-membered ring structure when coordinating with a metal ion. dergipark.org.tr This bidentate chelation is a well-established motif in the interaction of pyridine-2-carboxylic acid derivatives with various metal centers. dergipark.org.tr

In the context of metalloenzymes, where a metal ion (commonly zinc, but also cobalt, nickel, or others) is crucial for catalytic activity, the introduction of a molecule like this compound can lead to potent inhibition. The compound can directly compete with the substrate or water molecules for binding to the metal cofactor in the enzyme's active site. By forming a stable complex with the metal ion, it effectively sequesters it, rendering the enzyme catalytically inactive.

The principle of metalloenzyme inhibition through chelation by pyridine dicarboxylic acid derivatives is well-documented. For instance, pyridine-2,6-dithiocarboxylic acid has been identified as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a zinc-dependent enzyme that confers antibiotic resistance to bacteria. nih.gov It is hypothesized that this molecule inactivates NDM-1 by extracting the catalytic Zn²⁺ ions from the active site, a mechanism analogous to that of dipicolinic acid (pyridine-2,6-dicarboxylic acid). nih.gov

The inhibitory potential of various pyridine derivatives against metalloenzymes highlights the importance of the chelating scaffold. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several pyridine-2-carboxylic acid derivatives against different metalloenzymes, illustrating the structure-activity relationship and the impact of substituents on inhibitory potency. While data for this compound is not available, the presented values for related compounds offer insight into the potential efficacy of this class of molecules as metalloenzyme inhibitors.

Note: The data in this table is derived from studies on related pyridine derivatives and is intended to be illustrative of the potential inhibitory activity of this class of compounds. nih.govnih.gov

Catalytic Applications in Organic Synthesis

Organocatalysis Mediated by Pyridine (B92270) Carboxylic Acid Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field within green chemistry. Pyridine carboxylic acid derivatives have emerged as effective organocatalysts, leveraging their inherent acidic and basic sites to promote a variety of organic transformations.

The catalytic prowess of many pyridine carboxylic acid derivatives stems from their ability to act as bifunctional catalysts. This means that both the acidic (carboxyl group) and basic (pyridine nitrogen) functionalities participate simultaneously in the catalytic cycle to stabilize the transition state and lower the activation energy of a reaction.

For instance, in reactions involving carbonyl compounds, the pyridine nitrogen can act as a Lewis base, while the carboxylic acid proton can act as a Brønsted acid. A well-studied example is pyridine 2,6-dicarboxylic acid (PDA), which has been shown to be a highly effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org In this mechanism, the catalyst can generate hydronium ions in water, which activate the carbonyl group for a nucleophilic attack. organic-chemistry.org The dual nature of these catalysts, possessing both acidic and basic properties, is crucial for their activity. nih.gov The functional groups within these molecules, such as carboxylic acids and heterocyclic bases, are readily involved in strong hydrogen bonding interactions, which are key to organizing molecules in the solid state and influencing reactivity. mdpi.com

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is highly valued for its efficiency and atom economy. rsc.org

Pyridine-2-carboxylic acid (P2CA) has been demonstrated to be a highly efficient and green catalyst for the rapid synthesis of pyrazolo[3,4-b]quinolinones via an MCR of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.orgrsc.orgrsc.org The reaction proceeds quickly, often within minutes, to produce excellent yields of the desired products. nih.govresearchgate.net The catalyst's effectiveness is attributed to its ability to facilitate a Knoevenagel condensation between the aldehyde and the 1,3-dione, followed by a nucleophilic attack from the aminopyrazole. nih.gov

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | RT | 300 | NIL |

| 2 | P2CA (10 mol%) | Ethanol | 60 | 5 | 98 |

| 3 | P2CA (10 mol%) | Water | 60 | 120 | 74 |

| 4 | Acetic Acid | Ethanol | Reflux | 120 | - |

| 5 | Ferric Chloride | Ethanol | Reflux | 120 | - |

Reaction conditions: 1 mmol benzaldehyde, 1 mmol dimedone, and 1 mmol 5-amino-3-methyl-1-phenyl-1H-pyrazole. researchgate.net

The data shows that P2CA is significantly more effective than other catalysts like acetic acid or ferric chloride, which require longer reaction times. rsc.orgresearchgate.net The catalyst has also proven to be recyclable, maintaining its efficiency for several cycles. nih.gov

The application of pyridine carboxylic acid derivatives as organocatalysts aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com

Key principles satisfied by this type of catalysis include:

Prevention : By using efficient catalysts, waste generation is minimized. yale.eduacs.org

Atom Economy : MCRs, often promoted by these catalysts, are designed to maximize the incorporation of all reactant materials into the final product. yale.eduacs.org

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are required in small amounts and can be recycled, reducing waste. yale.edusigmaaldrich.comacs.org

Safer Solvents : Many of these organocatalytic reactions can be performed in environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net

Design for Energy Efficiency : These reactions can often be conducted under milder conditions, such as at ambient or slightly elevated temperatures, minimizing energy consumption. rsc.orgyale.edusigmaaldrich.com

The use of a bioproduct like P2CA, which is a metabolite of L-tryptophan, further enhances the green credentials of these synthetic protocols. nih.govrsc.org

Metal-Catalyzed Reactions with 6-(Ethylcarbamoyl)pyridine-2-carboxylic Acid as a Ligand

In addition to their role as organocatalysts, pyridine carboxylic acids are widely used as ligands in coordination chemistry and metal-catalyzed reactions. jcmimagescasereports.org The nitrogen and oxygen atoms can act as donors, forming stable complexes with a variety of metal ions. The specific derivative, this compound, contains the essential pyridine-2-carboxylate chelating unit, making it a suitable candidate for forming such metal complexes.

Manganese is an earth-abundant and low-toxicity metal, making it an attractive choice for developing sustainable oxidation catalysts. Pyridine carboxylic acid derivatives play a crucial role as ligands in modulating the reactivity of manganese centers.

Research has revealed that in many manganese-based oxidation systems using complex pyridyl-containing ligands, the active catalytic species is, in fact, a simpler complex formed in situ. rsc.orgresearchgate.net It has been demonstrated that in the presence of a manganese source, hydrogen peroxide (H₂O₂), and a base, many complex pyridyl ligands decompose to pyridine-2-carboxylic acid. This in situ generated P2CA then coordinates with the manganese to form the true catalyst responsible for the oxidation of substrates like alkenes and alcohols. rsc.orgresearchgate.net

| Catalytic System | Key Feature | H₂O₂ Equivalents Required |

|---|---|---|

| Mn / Pyridin-2-yl based ligands | In situ formation of active catalyst, often exhibits a lag phase. | 6–8 |

| Mn / Pyridine-2-carboxylic acid (direct use) | No lag phase observed, more efficient. | 1–1.5 |

Using pyridine-2-carboxylic acid directly as the ligand not only eliminates an initial lag phase in the reaction but also significantly improves the efficiency with respect to the amount of oxidant (H₂O₂) required. rsc.orgresearchgate.net The Mn/Picolinic Acid (a synonym for P2CA) system has been developed as a simple, cost-effective, and highly efficient catalyst for the epoxidation of a wide range of olefins. organic-chemistry.org The essential components for catalysis in this system are the aromatic nitrogen donor, the carboxylate donor, and the five-membered chelate structure formed upon coordination to the metal. organic-chemistry.org The active oxidant is believed to be a high-valent Mn=O species. organic-chemistry.org The presence of an anionic N-donor ligand, such as the deprotonated carboxylate, is thought to play a role in stabilizing high-valent manganese intermediates crucial for the catalytic cycle. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives with Tailored Bioactivities

The core structure of 6-(Ethylcarbamoyl)pyridine-2-carboxylic acid is a prime candidate for the development of new derivatives with customized biological activities. By modifying the ethylcarbamoyl and carboxylic acid moieties, researchers can fine-tune the compound's physicochemical properties to enhance its interaction with biological targets.

One promising avenue of research is the synthesis of analogs with potential anti-fibrotic properties. Studies on related 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have shown that modifications to the carbamoyl (B1232498) group can lead to compounds with significant anti-fibrotic activity. mdpi.com For instance, the introduction of various substituted benzyl (B1604629) groups in place of the ethyl group could modulate the compound's activity. Future research will likely focus on creating a library of such derivatives and screening them against key enzymes involved in fibrosis, such as collagen prolyl 4-hydroxylases.

Furthermore, the antiproliferative potential of pyridine (B92270) derivatives is another area of active investigation. mdpi.com The structural features of this compound, particularly the presence of nitrogen and oxygen-containing functional groups, are known to contribute to antiproliferative activity against various cancer cell lines. mdpi.com Future work could involve the synthesis of new derivatives and the evaluation of their efficacy against a panel of cancer cell lines to establish structure-activity relationships (SAR).

Table 1: Potential Bioactivities of Novel this compound Derivatives

| Derivative Type | Potential Bioactivity | Rationale |

| Substituted Benzylcarbamoyl Analogues | Anti-fibrotic | Based on activity of similar pyrimidine (B1678525) derivatives. mdpi.com |

| Amide-linked Heterocycles | Antiproliferative | Pyridine core and N, O-containing groups are linked to anticancer effects. mdpi.com |

| Metal Complexes | Antimicrobial | Coordination with metal ions can enhance antimicrobial properties. |

Integration into Advanced Synthetic Methodologies

The chemical reactivity of this compound makes it a valuable building block in advanced synthetic methodologies. The presence of both a carboxylic acid and an amide group allows for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures.

One key area of exploration is its use in multicomponent reactions (MCRs). Pyridine-2-carboxylic acid has been shown to act as an efficient catalyst in the green synthesis of complex heterocyclic compounds like pyrazolo[3,4-b]quinolinones. nih.govrsc.org Researchers are likely to investigate whether this compound or its derivatives can exhibit similar catalytic activity, potentially leading to the rapid and efficient synthesis of novel compound libraries.

The direct amidation of the carboxylic acid group is another important synthetic application. Efficient catalytic methods for the formation of amide bonds from carboxylic acids are in high demand in pharmaceutical synthesis. mdpi.com The development of novel catalysts that can selectively activate the carboxylic acid of this compound in the presence of the existing amide group would be a significant advancement. This would allow for the synthesis of a diverse range of di-amide derivatives with potential biological activities. The acyl chloride method is a common approach for synthesizing amide derivatives from pyridine carboxylic acids. ukm.edu.mynih.gov

Applications in Supramolecular Chemistry and Materials Science

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it an attractive component for the construction of supramolecular assemblies and novel materials. mdpi.comnih.gov The carboxylic acid and pyridine nitrogen can form a robust and predictable supramolecular heterosynthon, which is a cornerstone of crystal engineering. nih.govrsc.org

Future research is expected to focus on the design and synthesis of co-crystals of this compound with other organic molecules. These co-crystals could exhibit unique physicochemical properties, such as altered solubility and stability, which are highly desirable in the pharmaceutical industry. The interplay of hydrogen bonding from both the carboxylic acid and the amide group could lead to the formation of intricate and stable one-, two-, or three-dimensional networks. nih.govresearchgate.net

In the realm of materials science, pyridine-2,6-dicarboxamide scaffolds have been utilized in the design of functional materials, including sensors and coordination polymers. mdpi.comnih.gov By analogy, derivatives of this compound could be explored as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties.

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Advanced computational approaches are becoming indispensable in guiding the synthesis of new derivatives and in elucidating their structure-function relationships.

Hirshfeld surface analysis and electron density studies can provide detailed insights into the intermolecular interactions that govern the crystal packing of this compound and its derivatives. orgchemres.org This information is crucial for understanding and predicting the formation of co-crystals and for rationalizing the physical properties of the solid-state forms.

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of novel derivatives. By creating computational models of the target enzymes or receptors, researchers can virtually screen libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. This in-silico approach can significantly accelerate the drug discovery process. The analysis of structure-activity relationships in pyridine derivatives has revealed that the presence and position of certain functional groups can enhance their biological activity. mdpi.com

Table 2: Computational Tools for Investigating this compound

| Computational Method | Application | Potential Insights |

| Hirshfeld Surface Analysis | Crystal Engineering | Understanding intermolecular interactions and predicting crystal structures. orgchemres.org |

| Density Functional Theory (DFT) | Electronic Properties | Calculating HOMO-LUMO gaps, charge distribution, and reactivity. |

| Molecular Docking | Drug Discovery | Predicting binding affinities and modes to biological targets. |

| QSAR | Medicinal Chemistry | Establishing relationships between chemical structure and biological activity. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.